molecular formula C8H7ClO3 B1349264 (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid CAS No. 32189-36-9

(R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid

Cat. No.: B1349264
CAS No.: 32189-36-9
M. Wt: 186.59 g/mol
InChI Key: BWSFWXSSALIZAU-SSDOTTSWSA-N
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Description

®-2-(4-Chlorophenyl)-2-hydroxyacetic acid is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of a chlorophenyl group and a hydroxyacetic acid moiety, making it a versatile molecule in organic synthesis and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Chlorophenyl)-2-hydroxyacetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and glycine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydroxide as the base.

Industrial Production Methods

In industrial settings, the production of ®-2-(4-Chlorophenyl)-2-hydroxyacetic acid may involve more efficient catalytic processes to enhance yield and purity. Enzymatic resolution or asymmetric synthesis using chiral catalysts are common methods to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Chlorophenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 2-(4-Chlorophenyl)-2-oxoacetic acid.

    Reduction: 2-(4-Chlorophenyl)-2-hydroxyethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(4-Chlorophenyl)-2-hydroxyacetic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and receptors. It serves as a model compound to understand the behavior of similar molecules in biological systems.

Medicine

In medicine, ®-2-(4-Chlorophenyl)-2-hydroxyacetic acid is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory or analgesic effects.

Industry

Industrially, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-(4-Chlorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The chlorophenyl group contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)acetic acid: Lacks the hydroxy group, making it less versatile in reactions.

    2-(4-Bromophenyl)-2-hydroxyacetic acid: Similar structure but with a bromine atom, which can alter its reactivity and biological activity.

    2-(4-Methylphenyl)-2-hydroxyacetic acid: The methyl group changes its hydrophobicity and interaction with biological targets.

Uniqueness

®-2-(4-Chlorophenyl)-2-hydroxyacetic acid is unique due to its chiral center and the presence of both a hydroxy and a carboxylic acid group. This combination allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2R)-2-(4-chlorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSFWXSSALIZAU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354855
Record name (2R)-(4-Chlorophenyl)(hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32189-36-9
Record name (2R)-(4-Chlorophenyl)(hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-4-Chloromandelic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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